molecular formula C22H27NO10 B4140535 3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-O-(phenylacetyl)hexopyranose

3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-O-(phenylacetyl)hexopyranose

Cat. No. B4140535
M. Wt: 465.4 g/mol
InChI Key: IFFBJMVVZVNCMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-O-(phenylacetyl)hexopyranose is a complex organic compound that belongs to the class of carbohydrates. It is commonly referred to as TPNPAH and is synthesized through a series of chemical reactions involving various reagents and catalysts. This compound has gained significant attention in scientific research due to its potential applications in the field of medicine and biochemistry.

Mechanism of Action

The mechanism of action of TPNPAH is not fully understood, but it is believed to exert its effects through the inhibition of various enzymes involved in the metabolism of cancer cells. It has been suggested that TPNPAH may inhibit the activity of hexosaminidase, an enzyme involved in the degradation of glycosphingolipids, which are important components of cell membranes.
Biochemical and Physiological Effects:
TPNPAH has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, reduction of inflammation, and the regulation of immune system function. It has also been reported to have antioxidant properties and may help to prevent oxidative damage to cells and tissues.

Advantages and Limitations for Lab Experiments

One of the main advantages of TPNPAH is its potential application in the development of new drugs for the treatment of cancer and other diseases. However, there are also some limitations to its use in laboratory experiments, including its complex synthesis process and the potential for toxicity at high concentrations.

Future Directions

There are several future directions for research on TPNPAH, including the development of new synthetic methods for its production, the investigation of its potential applications in the treatment of other diseases, and the exploration of its mechanism of action at the cellular and molecular levels. Additionally, further studies are needed to determine the optimal dosage and administration route for TPNPAH in clinical settings.

Scientific Research Applications

TPNPAH has been extensively studied in the field of biochemistry and medicinal chemistry due to its potential applications in the development of new drugs. It has been found to exhibit antitumor activity and has been shown to inhibit the growth of cancer cells in vitro. Additionally, TPNPAH has been reported to possess anti-inflammatory properties and has been shown to reduce inflammation in animal models.

properties

IUPAC Name

[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] 2-phenylacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27NO10/c1-12(24)23-19-21(31-15(4)27)20(30-14(3)26)17(11-29-13(2)25)32-22(19)33-18(28)10-16-8-6-5-7-9-16/h5-9,17,19-22H,10-11H2,1-4H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFFBJMVVZVNCMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC(=O)CC2=CC=CC=C2)COC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27NO10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4,6-tri-O-acetyl-2-(acetylamino)-2-deoxy-1-O-(phenylacetyl)hexopyranose

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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